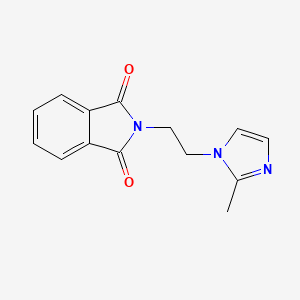

2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)isoindoline-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)isoindoline-1,3-dione is a compound that combines the structural features of imidazole and isoindoline-1,3-dione. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while isoindoline-1,3-dione is a bicyclic compound with a dione functionality. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)isoindoline-1,3-dione typically involves the condensation of isoindoline-1,3-dione with a suitable imidazole derivative. One common method involves the reaction of isoindoline-1,3-dione with 2-(2-Methyl-1H-imidazol-1-yl)ethylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Deprotection to Free Amines

The isoindoline-1,3-dione moiety serves as a protective group for primary amines. Treatment with hydrazine (NH₂NH₂) in isopropanol removes the phthalimide group via the Ing–Manske procedure, yielding a free aminoethylimidazole derivative .

Deprotection Protocol

| Starting Material | Reagents | Yield |

|---|---|---|

| Phthalimide derivative | NH₂NH₂, isopropanol | 82% |

This reaction is critical for generating intermediates used in peptide coupling and drug discovery .

Oxidation Reactions

The compound undergoes oxidation with chromic acid (H₂CrO₄) in acetic acid, followed by neutralization with sodium hydroxide. This reaction modifies the imidazole or phthalimide ring systems, though specific oxidation sites depend on substituents .

Oxidation Conditions

| Oxidizing Agent | Workup |

|---|---|

| Chromic acid in acetic acid | Neutralization (NaOH), extraction (CH₂Cl₂) |

The product is isolated via crystallization from ether .

Cycloaddition and Functionalization

In the presence of tetraynes and oxygen, methylimidazole-substituted phthalimides participate in hexadehydro-Diels–Alder (HDDA) reactions . These domino reactions form tricyclic isoindole-1,3-diones with three new C–C bonds and two Caryl–O bonds .

Key Features of HDDA Reactions

- Catalyst-free : Proceeds without metals or bases.

- Substrate Scope : Tolerates electron-donating (e.g., methyl, propyl) and electron-withdrawing (e.g., fluoro) groups.

- Yields : 78–89% for tricyclic products .

Structural Characterization

The compound’s structure is confirmed via:

Wissenschaftliche Forschungsanwendungen

2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)isoindoline-1,3-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The isoindoline-1,3-dione moiety can interact with biological macromolecules, affecting their function. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2-(1H-Imidazol-1-yl)ethyl)isoindoline-1,3-dione: Lacks the methyl group on the imidazole ring.

2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)phthalimide: Contains a phthalimide moiety instead of isoindoline-1,3-dione.

Uniqueness

2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)isoindoline-1,3-dione is unique due to the presence of both imidazole and isoindoline-1,3-dione functionalities, which confer distinct chemical and biological properties.

Biologische Aktivität

2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)isoindoline-1,3-dione, also known by its CAS number 701899-63-0, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antiviral, antibacterial, and anticancer activities.

- Molecular Formula : C₁₄H₁₃N₃O₂

- Molecular Weight : 255.27 g/mol

- CAS Number : 701899-63-0

Biological Activity Overview

The biological activity of this compound has been explored in various studies, with a focus on its potential as an antiviral agent and its effects on different cell lines.

Antiviral Activity

Research indicates that compounds with similar structures exhibit significant antiviral properties. For instance, derivatives of imidazole have shown effectiveness against several viruses:

- Mechanism of Action : Many imidazole derivatives function as inhibitors of enzymes critical for viral replication, such as IMP dehydrogenase (IMPDH), which is essential for guanine nucleotide biosynthesis .

- Case Study : A related compound demonstrated an IC₅₀ value of 0.26 μM against dengue virus (DENV), indicating strong antiviral potential .

Antibacterial Activity

The isoindoline derivatives have been evaluated for their antibacterial properties:

- Study Findings : In a study assessing various isoindoline derivatives, one compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) below 10 μg/mL .

Anticancer Activity

There is emerging evidence suggesting that isoindoline compounds may possess anticancer properties:

- Mechanism : These compounds may induce apoptosis in cancer cells through the activation of specific pathways.

- Research Findings : In vitro studies have shown that certain isoindoline derivatives can inhibit the growth of cancer cell lines, with reported IC₅₀ values in the low micromolar range .

Data Table of Biological Activities

Eigenschaften

IUPAC Name |

2-[2-(2-methylimidazol-1-yl)ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-10-15-6-7-16(10)8-9-17-13(18)11-4-2-3-5-12(11)14(17)19/h2-7H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKVPVDNBHRYDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858512-76-2 |

Source

|

| Record name | 2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.